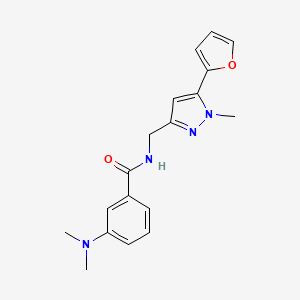

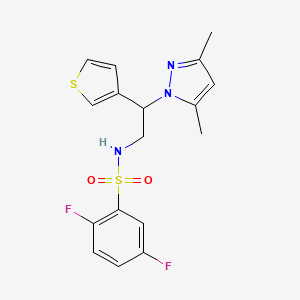

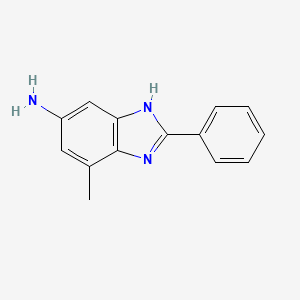

N-(2-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been found to have various biochemical and physiological effects.

Applications De Recherche Scientifique

Spectroscopic and Quantum Mechanical Studies

Research on bioactive benzothiazolinone acetamide analogs, which are structurally similar to N-(2-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide, has revealed their potential applications in spectroscopy and quantum mechanics. Studies have demonstrated these compounds' capabilities as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing good light harvesting efficiency and promising free energy of electron injection. Furthermore, their non-linear optical (NLO) activities suggest potential uses in optical devices due to varied second-order hyperpolarizability values. Molecular docking studies with Cyclooxygenase 1 (COX1) have also indicated potential biological relevance, particularly for compound MFBA, which showed the best binding affinity among its peers (Mary et al., 2020).

Anticancer and Anticonvulsant Evaluations

A series of N-substituted benzothiazole-2-yl acetamide derivatives have been synthesized and evaluated for their anticancer and anticonvulsant activities. For instance, derivatives have been studied against human lung adenocarcinoma cells, showing significant cytotoxicity and suggesting a potential pathway for developing new anticancer agents. These compounds' synthesis and biological evaluation reveal a structure-activity relationship that could guide the development of novel therapeutic agents (Evren et al., 2019). Additionally, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been found to exhibit significant anticonvulsant activities, presenting a new avenue for epilepsy treatment research (Nath et al., 2021).

Corrosion Inhibition

Acetamide derivatives have been explored for their use as corrosion inhibitors. Research into isoxazolidine and isoxazoline derivatives synthesized through 1,3-dipolar cycloaddition reactions has demonstrated their effectiveness in preventing steel corrosion in acidic and mineral oil mediums. This application is critical for industrial processes where metal preservation is vital (Yıldırım & Cetin, 2008).

Green Synthesis and Antibacterial Agents

The green synthesis of N-substituted benzimidazoles, including those related to acetamide derivatives, has shown significant inhibition against Methicillin Resistant Staphylococcus aureus (MRSA), marking an important step towards developing new antibacterial agents. These findings are crucial for addressing the growing concern over antibiotic resistance (Chaudhari et al., 2020).

Molecular Docking and Drug Development

Studies on the molecular docking analysis of anticancer drugs, including acetamide derivatives, have highlighted their potential interactions with specific cancer targets. These investigations help in understanding the molecular basis of drug action and guide the optimization of drug candidates for enhanced efficacy and safety (Sharma et al., 2018).

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c19-16-9-5-4-8-14(16)12-20-18(22)11-15-10-17(23-21-15)13-6-2-1-3-7-13/h1-10H,11-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXDVOVSNPZRPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B2837742.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2837746.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2837749.png)

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2837756.png)

![2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2837761.png)